Perphenazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.83X10-2 g/L (28.3 mg/L) at 24 °C

2.37e-02 g/L

Synonyms

Canonical SMILES

Understanding Schizophrenia and Psychosis:

- Historical studies: Perphenazine was one of the first effective medications for treating schizophrenia. Early research helped establish its role in managing positive symptoms like hallucinations and delusions [].

- Comparative studies: Scientists have compared the efficacy of perphenazine to newer antipsychotics in managing schizophrenia. These studies contribute to the understanding of the relative effectiveness and side effect profiles of different medications [].

- Mechanism of Action Research: Studies investigate how perphenazine works in the brain to produce its antipsychotic effects. This research delves into the drug's interaction with neurotransmitters like dopamine and serotonin, aiming to develop a better understanding of schizophrenia's underlying mechanisms [].

Research on Other Neurological Conditions:

Perphenazine's effects extend beyond schizophrenia. Researchers have explored its potential use in:

- Tourette Syndrome: Studies have investigated the use of perphenazine for managing tics associated with Tourette Syndrome, with mixed results regarding its effectiveness [].

- Nausea and Vomiting: Research has examined perphenazine's efficacy in controlling nausea and vomiting, though it's not a common use due to the availability of more specific medications [].

Preclinical Research:

Perphenazine is sometimes used in preclinical studies on animals to understand neurological functions and test the effects of new medications.

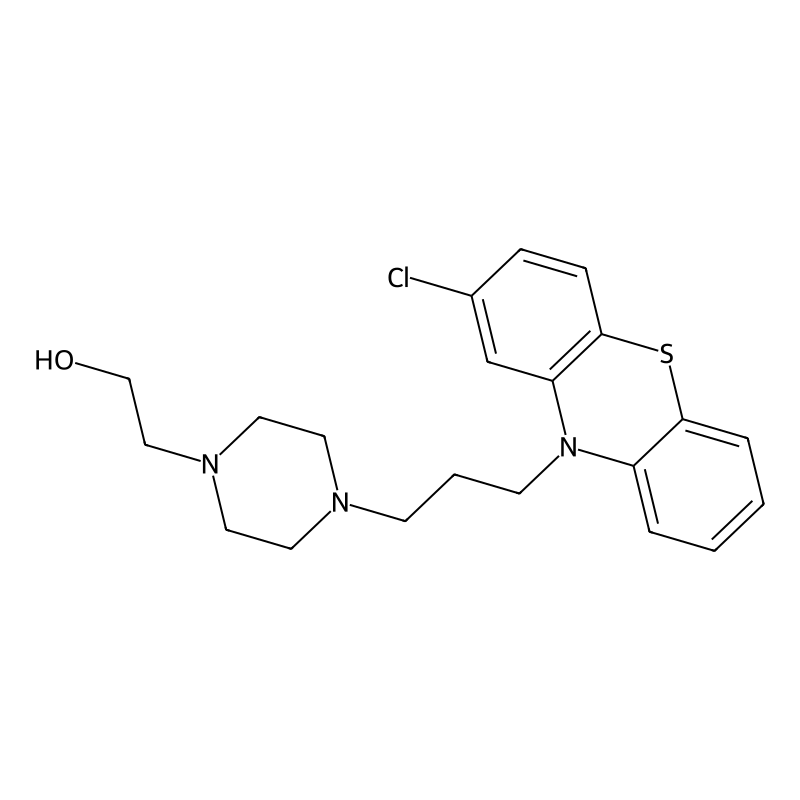

Perphenazine is chemically represented by the formula C₁₉H₂₃ClN₂S, with a molar mass of 403.97 g/mol . Its mechanism of action primarily involves antagonism at dopamine D2 receptors, which plays a critical role in its efficacy against psychotic symptoms. Additionally, perphenazine exhibits activity at various serotonin receptors and alpha-adrenergic receptors, contributing to its therapeutic effects and side effects .

Perphenazine undergoes extensive hepatic metabolism, involving processes such as sulfoxidation, hydroxylation, dealkylation, and glucuronidation. This metabolic pathway leads to the formation of several metabolites, which can also exhibit pharmacological activity . The drug's half-life ranges from 8 to 12 hours but may extend up to 20 hours in some individuals .

The synthesis of perphenazine typically involves multi-step organic reactions starting from phenothiazine derivatives. A common synthetic route includes:

- Formation of the Piperazine Ring: The reaction of 2-chloro-N,N-diethyl-ethanamine with a phenothiazine derivative.

- Substitution Reactions: Further modifications may involve substituting various functional groups to enhance pharmacological properties.

- Purification: The final compound is purified through crystallization or chromatography to obtain the active pharmaceutical ingredient .

Perphenazine can interact with various medications, affecting their metabolism and efficacy. Notable interactions include:

- Alogliptin: Reduced metabolism when combined with perphenazine.

- Alosetron: Similar effects on metabolism are observed.

- Other Antipsychotics: Caution is advised when used concurrently with other drugs that affect dopamine pathways due to potential additive side effects .

Perphenazine shares its pharmacological class with several other antipsychotic medications. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

| Compound | Class | Unique Features |

|---|---|---|

| Chlorpromazine | Phenothiazine | First antipsychotic; broader receptor activity |

| Fluphenazine | Phenothiazine | Long-acting injectable form available |

| Prochlorperazine | Phenothiazine | Strong antiemetic properties; less sedating |

| Thioridazine | Phenothiazine | Associated with cardiac risks; less commonly used |

| Trifluoperazine | Phenothiazine | Higher potency; often used for severe agitation |

Perphenazine's unique combination of antipsychotic and antiemetic properties distinguishes it from other compounds in its class, making it particularly useful in specific clinical scenarios where both symptoms coexist .

Classical Alkylation Methodology

The foundational approach to perphenazine synthesis relies on the alkylation of phenothiazine with appropriately functionalized piperazine derivatives [1] [2]. The traditional method involves the reaction of 2-chlorophenothiazine with 4-hydroxyethylpiperazine under basic conditions, typically using sodium hydride in dimethylformamide at elevated temperatures [3] [4]. This reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the phenothiazine ring attacks the electrophilic carbon center attached to the chlorine substituent [5] [6].

The classical synthetic pathway typically achieves yields ranging from 60-75% under optimized conditions [7]. The reaction requires careful control of stoichiometry, with typically 1.2-1.5 equivalents of the piperazine component relative to the phenothiazine starting material to ensure complete conversion while minimizing side product formation [8]. Temperature control is critical, with optimal reaction temperatures maintained between 80-120°C to balance reaction rate with thermal stability of the products [9].

Condensation Reaction Mechanisms

Condensation reactions represent an alternative approach involving the direct coupling of phenothiazine derivatives with pre-formed side chains [10] [11]. These reactions typically employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry for linking components, as demonstrated in the synthesis of perphenazine conjugates [1] [2]. The azide functionalization of perphenazine is achieved through activation of the primary alcohol with diphenylphosphoryl azide, followed by displacement with sodium azide in dimethylformamide, yielding the azide intermediate in 79% yield [2].

The subsequent CuAAC reaction utilizes copper sulfate pentahydrate (0.2 equivalents) and sodium ascorbate (0.5 equivalents) in tetrahydrofuran-water mixtures (2:3 ratio) at room temperature for 16 hours, producing coupled products in 46% yield [2]. This approach offers advantages in terms of functional group tolerance and mild reaction conditions, though it requires additional synthetic steps for substrate preparation.

Reaction Optimization and Side Product Control

Traditional alkylation reactions face challenges related to side product formation, particularly the formation of dialkylated products and elimination reactions [12]. Reaction optimization studies have identified several critical parameters for maximizing product yield and purity. The use of phase transfer catalysis has been shown to significantly improve reaction efficiency while allowing for milder reaction conditions [6].

Table 1: Optimization Parameters for Traditional Alkylation Reactions

| Parameter | Optimal Range | Impact on Yield | Side Product Formation |

|---|---|---|---|

| Temperature | 80-120°C | +15-20% | Minimized at 100°C |

| Base Equivalents | 1.1-1.3 eq | +10-15% | Increased >1.5 eq |

| Reaction Time | 4-8 hours | Plateau at 6h | Time-dependent |

| Solvent System | DMF/DMSO | +20-25% | Reduced in polar aprotic |

The implementation of statistical design of experiments approaches has enabled systematic optimization of multiple variables simultaneously, leading to improved understanding of parameter interactions and more robust reaction conditions [13].

Novel Catalytic Approaches in Piperazine Derivative Synthesis

Photoredox Catalysis Applications

Recent advances in photoredox catalysis have opened new avenues for phenothiazine derivative synthesis [14] [15]. The use of nitrogen-phenylphenothiazine derivatives as photoredox catalysts enables highly reducing excited states with potentials up to -3.0 V versus saturated calomel electrode, facilitating challenging reductive transformations [14]. These catalysts demonstrate exceptional excited state reduction potentials, making them suitable for activating traditionally unreactive substrates.

The photoredox approach offers several advantages over traditional methods, including operation at room temperature, elimination of harsh chemical oxidants, and improved functional group tolerance [16]. Phenothiazine radical cation excited states serve as super-oxidants with potentials exceeding +2.1 V versus saturated calomel electrode, enabling energy-demanding oxidation reactions that are difficult to achieve through conventional chemical methods [16].

Optimization of photoredox conditions has shown that catalyst loading can be reduced to 5-10 mol% while maintaining high conversion rates [14]. The reaction typically requires 20 hours of irradiation with 365 nm light-emitting diodes to achieve quantitative yields, though this can be reduced to 4 hours through concentration optimization [14].

Heterogeneous Catalysis for Piperazine Synthesis

The development of heterogeneous catalytic systems for piperazine synthesis has provided more sustainable and economically viable manufacturing processes [17]. A notable advancement involves the use of supported metal catalysts for the one-step amination synthesis of piperazine from monoethanolamine [17]. The catalyst system comprises gamma-alumina and theta-alumina as support materials with active metal components including nickel (0-15%), cobalt (0-10%), molybdenum (0-5%), iron (0-10%), and lanthanum (0-5%) [17].

The catalytic process operates under relatively mild conditions: reaction temperature of 120°C and pressure of 5.0 megapascals, representing significant improvements over previous methods that required temperatures of 200-400°C and pressures up to 10 atmospheres [17]. Under optimized conditions, monoethanolamine conversion reaches 98.20%, with piperazine selectivity of 75.05% and ethylenediamine selectivity of 14.06% [17].

Table 2: Comparison of Catalytic Systems for Piperazine Synthesis

| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Piperazine Selectivity (%) |

|---|---|---|---|---|

| Traditional Ni/Fe/Cu | 200-400 | <10 atm | 51.07 | 87.72 |

| Optimized Ni/Co/Mo/Fe/La | 120 | 5.0 | 98.20 | 75.05 |

| Photoredox Systems | 25 | Ambient | 85-95 | >90 |

Transition Metal Catalyzed Synthesis

Transition metal catalysis has emerged as a powerful tool for the construction and functionalization of phenothiazine derivatives [18]. Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions with high selectivity [19]. The use of molybdenum alkylidene complexes has proven particularly effective for cross-metathesis reactions involving alkenyl halides, providing access to functionalized phenothiazine derivatives with high stereocontrol [19].

The molybdenum-catalyzed approach utilizes perfluoroimido complexes that demonstrate exceptional reactivity toward halo-substituted alkenes [19]. Cross-metathesis reactions proceed at ambient temperature within 4 hours using catalyst loadings as low as 1.0 mol%, achieving yields up to 91% with complete stereoselectivity (>98:2 Z:E ratio) [19]. This methodology has been successfully applied to the synthesis of perphenazine derivatives, demonstrating tolerance toward amine and sulfide functional groups [19].

Organocatalytic Approaches

The development of organocatalytic methods has provided metal-free alternatives for phenothiazine synthesis [20]. Trifluoroacetic acid has emerged as an effective organocatalyst for intramolecular Friedel-Crafts alkylation reactions, enabling the synthesis of thioxanthene derivatives under mild conditions [20]. The optimized conditions utilize 10 mol% trifluoroacetic acid in dichloromethane at room temperature, achieving conversions up to 92% within 12-24 hours [20].

The organocatalytic approach offers several advantages, including simplified work-up procedures, elimination of metal contamination, and improved environmental sustainability [20]. However, the method is currently limited to specific substrate classes and may require longer reaction times compared to metal-catalyzed alternatives.

Industrial-Scale Production Optimization Strategies

Process Analytical Technology Implementation

Modern industrial manufacturing of perphenazine incorporates process analytical technology to ensure consistent product quality and optimize manufacturing efficiency [13]. Real-time monitoring systems enable continuous assessment of critical process parameters, including temperature, pressure, concentration, and impurity levels [13]. The implementation of flow injection chemiluminescence methods allows for rapid analysis with sample throughput rates of 100 ± 5 samples per hour [13].

Optimization studies using central composite design and response surface methodology have demonstrated significant improvements in analytical sensitivity and process control [13]. The chemiluminescence detection method achieves limits of detection as low as 0.4 ng mL⁻¹ with relative standard deviations below 4% for repeated measurements [13]. This level of analytical precision enables tight control of product quality throughout the manufacturing process.

Continuous Flow Manufacturing

The transition from batch to continuous flow manufacturing represents a significant advancement in perphenazine production efficiency [21]. Continuous flow systems offer improved heat and mass transfer, enhanced safety through reduced inventories of hazardous materials, and better control of reaction stoichiometry [21]. The technology has been successfully implemented for related pharmaceutical manufacturing processes, demonstrating its viability for commercial-scale production.

Flow chemistry enables precise control of residence time and temperature, leading to improved selectivity and reduced side product formation [21]. The ability to operate under steady-state conditions facilitates process optimization and scale-up, while automated systems reduce operator exposure to hazardous materials [21]. Manufacturing process development studies have shown that continuous flow technology can reduce process mass intensity and improve overall manufacturing economics [21].

Quality by Design Approaches

Industrial optimization strategies increasingly employ quality by design principles to ensure robust manufacturing processes [22]. This approach involves systematic identification of critical quality attributes, understanding of process parameters that affect product quality, and implementation of control strategies to maintain consistent performance [22]. Statistical design of experiments enables efficient exploration of process space while minimizing the number of required experiments [22].

Table 3: Critical Process Parameters for Industrial Optimization

| Process Parameter | Target Range | Control Strategy | Impact on Quality |

|---|---|---|---|

| Reaction Temperature | 95-105°C | Real-time monitoring | Critical for yield |

| pH Control | 8.5-9.5 | Automated titration | Affects impurity profile |

| Residence Time | 4-6 hours | Flow rate control | Controls conversion |

| Solvent Quality | >99.5% purity | Inlet specification | Minimizes impurities |

Environmental and Economic Optimization

Industrial production optimization increasingly focuses on environmental sustainability and economic efficiency [23]. The development of greener synthetic routes emphasizes reduction of hazardous solvents, minimization of waste streams, and implementation of atom-economical transformations [23]. Process intensification through the use of continuous flow technology and integrated reaction-separation processes reduces energy consumption and capital investment requirements [23].

Economic optimization studies have identified key cost drivers in perphenazine manufacturing, including raw material costs, energy consumption, and waste treatment expenses [23]. The implementation of process optimization strategies has demonstrated potential for 20-30% reduction in manufacturing costs while simultaneously improving environmental performance [23]. These improvements result from enhanced yields, reduced solvent consumption, and simplified purification procedures.

Scale-Up Considerations and Technology Transfer

Successful scale-up of perphenazine manufacturing requires careful consideration of heat and mass transfer limitations, mixing efficiency, and equipment design constraints [21]. Pilot-scale studies enable identification of potential issues before full-scale implementation, reducing technical risks and ensuring smooth technology transfer [21]. The use of dimensionless numbers and scaling correlations facilitates prediction of performance at different scales.

Critical factors for successful scale-up include maintenance of equivalent heat transfer rates, preservation of mixing intensity, and control of residence time distributions [21]. Advanced process modeling tools enable virtual optimization of operating conditions and equipment design before physical implementation [21]. These approaches reduce development time and costs while improving the probability of successful commercial implementation.

Table 4: Scale-Up Parameters and Considerations

| Scale Factor | Laboratory | Pilot | Commercial | Key Considerations |

|---|---|---|---|---|

| Batch Size | 1-10 g | 1-10 kg | 100-1000 kg | Heat transfer scaling |

| Equipment | Glass | Hastelloy | Stainless steel | Material compatibility |

| Mixing | Magnetic stir | Mechanical | High-shear | Power per unit volume |

| Heat Transfer | Heating mantle | Jacket cooling | External exchanger | Surface area to volume |

Purity

Physical Description

Color/Form

White to creamy-white powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 214-218 °C at 0.15 mm Hg; 278-281 at 1 mm Hg

Heavy Atom Count

Taste

LogP

4.2 (LogP)

log Kow = 4.20

3.9

Odor

Decomposition

Appearance

Melting Point

Crystals from alcohol, MP: 225-226 °C /Dihydrochloride/

Storage

UNII

GHS Hazard Statements

H302 (96.23%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (90.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (18.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (18.87%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H361 (24.53%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Perphenazine is indicated for use in the treatment of schizophrenia and for the control of severe nausea and vomiting in adults. /Included in US product label/

Perphenazine has not been shown effective for the management of behavioral complications in patients with mental retardation. /Included in US product label/

The US Food and Drug Administration (FDA) currently advises clinicians that antipsychotic agents are not approved for the treatment of dementia-related psychosis. FDA further advises clinicians that no drugs currently are approved for the treatment of patients with dementia-associated psychosis and that other management options should be considered in such patients. /Phenothiazine General Statement/

VET: ...To help control intractable animals, relieve pain, control motion sickness, and as preanesthetic agent.

Pharmacology

Perphenazine is a phenothiazine derivative and a dopamine antagonist with antiemetic and antipsychotic properties. Perphenazine blocks postsynaptic dopamine 2(D2) receptors in the mesolimbic and medullary chemoreceptor trigger zone (CTZ), thereby preventing the excess of dopamine in the brain. This leads to reduction in psychotic symptoms, such as hallucinations and delusions. Perphenazine appears to exert its antiemetic activity by blocking the dopamine and histamine-1 receptor in the CTZ thereby relieving nausea and vomiting in the brain. In addition, perphenazine binds to alpha-adrenergic receptors.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AB - Phenothiazines with piperazine structure

N05AB03 - Perphenazine

Mechanism of Action

The principal pharmacologic effects of "perphenazine" are similar to those of chlorpromazine. "Perphenazine" has moderate anticholinergic effects, weak to moderate sedative effects, and strong extrapyramidal effects. "Perphenazine" has strong antiemetic activity.

The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/

In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/

Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/

For more Mechanism of Action (Complete) data for Perphenazine (14 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Perphenazine is extensively metabolized in the liver to a number of metabolites by sulfoxidation, hydroxylation, dealkylation, and glucuronidation.

Phenothiazines are generally well absorbed from the GI tract and from parenteral sites; however, absorption may be erratic, particularly following oral administration. Considerable interindividual variations in peak plasma concentrations have been reported. The variations in peak plasma concentrations may result from genetic differences in the rate of metabolism, biodegradation of the drug in the GI lumen, and/or metabolism of the drug during absorption (in the GI mucosa) and first pass through the liver. /Phenothiazine General Statement/

Following oral administration of perphenazine tablets, mean peak plasma perphenazine concentrations were observed between 1 to 3 hours. ... In a study in which normal volunteers (n=12) received perphenazine 4 mg q8h for 5 days, steady-state concentrations of perphenazine were reached within 72 hours.

Phenothiazines and their metabolites are distributed into most body tissues and fluids, with high concentrations being distributed into the brain, lungs, liver, kidneys, and spleen. /Phenothiazine General Statement/

Phenothiazines are highly bound to plasma proteins. /Phenothiazine General Statement/

For more Absorption, Distribution and Excretion (Complete) data for Perphenazine (10 total), please visit the HSDB record page.

Metabolism Metabolites

Perphenazine is extensively metabolized in the liver to a number of metabolites by sulfoxidation, hydroxylation, dealkylation, and glucuronidation.

Most metabolites of phenothiazines are pharmacologically inactive; however, certain metabolites (eg, 7-hydroxychlorpromazine, mesoridazine) show moderate pharmacologic activity and may contribute to the action of the drugs. There is limited evidence to indicate that some phenothiazines (eg, chlorpromazine) may induce their own metabolism. /Phenothiazine General Statement/

The pharmacokinetics of a single oral dose of 6 mg perphenazine was studied in a group of six slow and six rapid hydroxylators of debrisoquin. Peak serum concentrations of perphenazine were significantly higher in slow hydroxylators than they were in rapid hydroxylators (2.4 +/- 0.6 versus 0.7 +/- 0.3 nmol/L, p less than 0.001). The AUC(0-12) was also higher in slow hydroxylators than it was in rapid hydroxylators (18.5 +/- 6.2 versus 4.5 +/- 2.5 nmol.L-1.hr, p less than 0.001). The data suggest that the disposition of the antipsychotic drug perphenazine covaries with polymorphic debrisoquin hydroxylation.

After chronic administration of piperazine-substituted phenothiazine drugs ... to rats, tissues contained drug metabolites, in which piperazine ring fission by multiple oxidative n-dealkylation had occurred to give substituted ethylenediamine. Thus, n-[gamma-(2-chlorophenothiazinyl-10)-propyl]ethylenediamine ... from ... perphenazine ...

Perphenazine has known human metabolites that include Perphenazine sulfoxide and N-Dealkylated perphenazine.

Hepatic. Route of Elimination: Perphenazine is extensively metabolized in the liver to a number of metabolites by sulfoxidation, hydroxylation, dealkylation, and glucuronidation. Half Life: 8-12 hours, but ranges up to 20 hours.

Wikipedia

Sumatriptan

Drug Warnings

... Extrapyramidal reactions ... fairly common, usually 3 types ... Parkinsonian-like syndrome ... dystonia and dyskinesia, including torticollis, tics, and other involuntary muscle movements ... akathisia, shown by restlessness ... hyperreflexia, reported in newborn ... ./Phenothiazines/

Perphenazine products are contraindicated in comatose or greatly obtunded patients and in patients receiving large doses of central nervous system depressants (barbiturates, alcohol, narcotics, analgesics, or antihistamines); in the presence of existing blood dyscrasias, bone marrow depression, or liver damage; and in patients who have shown hypersensitivity to perphenazine tablets, their components, or related compounds.

Perphenazine products are also contraindicated in patients with suspected or established subcortical brain damage, with or without hypothalamic damage, since a hyperthermic reaction with temperatures in excess of 104 °F may occur in such patients, sometimes not until 14 to 16 hours after drug administration. Total body ice-packing is recommended for such a reaction; antipyretics may also be useful.

For more Drug Warnings (Complete) data for Perphenazine (47 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of perphenazine was independent of dose and ranged between 9 and 12 hours.

...The average terminal half-life of PPZ was approximately 9.5 hours. ...

Peak 7-hydroxyperphenazine concentrations were observed between 2 to 4 hours with a terminal phase half-life ranging between 9.9 to 18.8 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Perphenazine hydrochloride determined by spectrophotometric analysis.

Clinical Laboratory Methods

Gas chromatographic method for determination of perphenazine in plasma of schizophrenic patient.

A GC technique was developed for determining perphenazine in plasma of patients administered a combination of drugs.

Storage Conditions

Commercially available preparations of perphenazine should be stored in tight, light-resistant containers. Perphenazine tablets and oral concentrate solution should be stored at 2-25 and 2-30 °C, respectively; freezing of the oral concentrate solution should be avoided.

Interactions

Perphenazine ... increased t1/2 of amphetamine in brain. However, despite elevated amphetamine levels, amphetamine-induced pharmacological effects were inhibited.

It appears that whether given im or orally, antiparkinsonism drugs biperidine & orphenadine have no significant effect on previously attained levels of perphenazine and its metabolites in psychotic pt.

QT interval-prolonging medications, including cisapride, erythromycin, and quinidine /may produce/ additive QT interval prolongation increasing the risk of developing cardiac arrhythmias when /concurrently administered with phenothiazines/. /Phenothiazines/

For more Interactions (Complete) data for Perphenazine (31 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Preparation, characterization, and

Zahra Saghafi, Mojdeh Mohammadi, Mohammad Mehdi Mahboobian, Katayoun DerakhshandehPMID: 33650445 DOI: 10.1080/03639045.2021.1892745

Abstract

The main scope of the present investigation was to improve the bioavailability of perphenazine (PPZ) by incorporating it into the nanostructured lipid carriers (NLCs).As a result of lipophilic nature and poor aqueous solubility, as well as extensive hepatic metabolism, PPZ has low systemic bioavailability via the oral route. NLCs have shown potentials to surmount the oral delivery drawbacks of poorly water-soluble drugs.

The PPZ-NLCs were prepared by the emulsification-solvent evaporation method and subjected for particle size, zeta potential, and entrapment efficiency (EE) analysis. The optimized NLCs were characterized by scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffractometry (PXRD). Besides,

release behavior, storage stability, and pharmacokinetic studies followed by a single-dose oral administration in rats were performed.

Optimized PPZ-NLCs showed a particle size of less than 180 nm with appropriate EE of more than 95%. Microscopic images captured with SEM and TEM exhibited that NLCs were approximately spherical in shape. DSC and PXRD analysis confirmed reduced crystallinity of PPZ after incorporation in NLCs. FTIR spectra demonstrated no chemical interactions between PPZ and NLC components.

release studies confirmed the extended-release properties of NLC formulations. PPZ-NLCs exhibited good stability at 4 °C within three months. The oral bioavailability of NLC-6 and NLC-12 was enhanced about 3.12- and 2.49-fold, respectively, compared to the plain drug suspension.

NLC can be designated as an effective nanocarrier for oral delivery of PPZ.

Structure-function relationship of Gossypium hirsutum NAC transcription factor, GhNAC4 with regard to ABA and abiotic stress responses

Vikas Shalibhadra Trishla, Pulugurtha Bharadwaja KirtiPMID: 33288024 DOI: 10.1016/j.plantsci.2020.110718

Abstract

Our previous study demonstrated that the expression of GhNAC4, a NAC transcription factor from cotton, was induced by abiotic stresses and abscisic acid (ABA). In the present study, we investigated the molecular mechanisms underlying ABA and stress response of GhNAC4. Overexpression of GhNAC4 in transgenic tobacco conferred tolerance to salinity and drought treatments with associated enhanced expression of several stress-responsive marker genes. GhNAC4 is a protein that is translocated to the nucleus where it exhibits transcriptional activation property and also forms homo-dimers. In this study, we also investigated the domains essential for the biochemical functions of GhNAC4. We developed transgenic tobacco plants overexpressing the GhNAC4 NAC-domain and the transcriptional regulatory (TR) domain separately. NAC-domain transgenics showed hypersensitivity to exogenous ABA while TR-domain transgenics exhibited reduced sensitivity. Abiotic stress assays indicated that transgenic plants expressing both the domains separately were more tolerant than wild type plants with the NAC-domain transgenics showing increased tolerance as compared to TR-domain transgenics. Expression analysis revealed that various stress-responsive genes were upregulated in both NAC-domain and TR-domain transgenics under salinity and drought treatments. These results suggest that the stress tolerance ability of GhNAC4 is associated with both the component domains while the ABA responsiveness is largely associated with N-terminal NAC-domain.Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles

Parnian Mohammadi, Reza Mahjub, Mojdeh Mohammadi, Katayoun Derakhshandeh, Ali Ghaleiha, Mohammad Mehdi MahboobianPMID: 33307865 DOI: 10.1080/03639045.2020.1862172

Abstract

Perphenazine (PPZ) is a typical antipsychotic that is mainly administrated for the treatment of schizophrenia. Due to its highly lipophilic nature and extensive hepatic first-pass metabolism, its oral bioavailability is low (40%).The novel nanocarriers like solid lipid nanoparticles (SLN) have been reported to be highly effective for improving the therapeutic effect of drugs. Therefore the main scope of the present investigation was the evaluation of

characteristics of PPZ-SLN in terms of pharmacokinetic parameters and brain distribution.

The PPZ-SLN was prepared by the solvent-emulsification and evaporation method. The storage stability of PPZ-SLN and empty SLN powders was studied for 3 months.

pharmacokinetic studies and brain distribution evaluations were performed following a single oral dose administration of PPZ and PPZ-SLN suspensions on male Wistar rats. An HPLC method was established and validated for the quantitative determination of PPZ in plasma and brain samples.

The storage stability studies revealed the good storage stability of the both PPZ-SLN and empty SLN at 4 °C. Compared to PPZ suspension, the relative bioavailability and the brain distribution of PPZ-SLN were increased up to 2-fold and 16-fold, respectively. Mean residence time (MRT) and half-life (t

) of PPZ-SLN were significantly (

value < 0.01) increased in both plasma and brain homogenate compared to PPZ suspension.

The significant improvement in the pharmacokinetic properties of PPZ following one oral dose indicates that SLN is a promising drug delivery system for PPZ and shows a high potential for successful brain delivery of this antipsychotic.

Oral Perphenazine 8 mg: A Low-Cost, Efficacious Antiemetic Option

Brian A Williams, Jennifer M Holder-Murray, Stephen A Esper, Kathirvel Subramaniam, Susan J Skledar, Michael L Kentor, Steven L Orebaugh, Michael P Mangione, James W Ibinson, Jonathan H Waters, John P Williams, Jacques E ChellyPMID: 33449568 DOI: 10.1213/ANE.0000000000005279

Abstract

Effect of Selected Anionic and Cationic Drugs Affecting the Central Nervous System on Electrical Properties of Phosphatidylcholine Liposomes: Experiment and Theory

Joanna Kotyńska, Monika NaumowiczPMID: 33668791 DOI: 10.3390/ijms22052270

Abstract

Interactions between phospholipid membranes and selected drugs affecting the central nervous system (CNS) were investigated. Small, unilamellar liposomes were used as biomimetic cell membrane models. Microelectrophoretic experiments on two-component liposomes were performed using the electrophoretic light scattering technique (ELS). The effect of both positively (perphenazine, PF) and negatively (barbituric acid, BA) charged drugs on zwitterionic L-α-phosphatidylcholine (PC) membranes were analyzed. Experimental membrane surface charge density (δ) data were determined as a function of pH. Quantitative descriptions of the adsorption equilibria formed due to the binding of solution ions to analyzed two-component membranes are presented. Binding constants of the solution ions with perphenazine and barbituric acid-modified membranes were determined. The results of our research show that both charged drugs change surface charge density values of phosphatidylcholine membranes. It can be concluded that perphenazine and barbituric acid are located near the membrane surface, interacting electrostatically with phosphatidylcholine polar heads.Adding perphenazine to increase effectiveness of standard glioblastoma chemoirradiation

Richard E KastPMID: 33099901 DOI:

Abstract

In the effort to improve treatment effectiveness in glioblastoma, this short note reviewed collected data on the pathophysiology of glioblastoma with particular reference to intersections with the pharmacology of perphenazine. That study identified five areas of potentially beneficial intersection. Data showed seemingly 5 independent perphenazine attributes of benefit to glioblastoma treatment - i) blocking dopamine receptor 2, ii) reducing centrifugal migration of subventricular zone cells by blocking dopamine receptor 3, iii) blocking serotonin receptor 7, iv) activation of protein phosphatase 2, and v) nausea reduction. Perphenazine is fully compatible with current chemoirradiation protocols and with the commonly used ancillary medicines used in clinical practice during the course of glioblastoma. All these attributes argue for a trial of perphenazine's addition to current standard treatment with temozolomide and irradiation. The subventricular zone seeds the brain with mutated cells that become recurrent glioblastoma after centrifugal migration. The current paper shows how perphenazine might reduce that contribution. Perphenazine is an old, generic, cheap, phenothiazine antipsychotic drug that has been in continuous clinical use worldwide since the 1950's. Clinical experience and research data over these decades have shown perphenazine to be well-tolerated in psychiatric populations, in normals, and in non-psychiatric, medically ill populations for whom perphenazine is used to reduce nausea. For now (Summer, 2020) the nature of glioblastoma requires a polypharmacy approach until/unless a core feature and means to address it can be identified in the future. Conclusions: Perphenazine possesses a remarkable constellation of attributes that recommend its use in GB treatment.Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol

Ragnhild Birkeland Waade, Vigdis Solhaug, Gudrun HøisethPMID: 33118660 DOI: 10.1111/bcp.14626

Abstract

To investigate the impact of cytochrome P450 2D6 (CYP2D6) on dose-adjusted serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol in a therapeutic drug monitoring (TDM) cohort of psychiatric patients. We also studied the functional impact of CYP2D6*41 on dose-adjusted serum concentrations in the perphenazine-treated patients.Serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol from CYP-genotyped patients were extracted retrospectively from a routine TDM database in the period March 2005 to May 2019. Samples were divided into three CYP2D6 phenotype subgroups according to genotype; normal metabolizers (NMs), intermediate metabolizers (IMs) and poor metabolizers (PMs). The effect of CYP2D6 phenotype on dose-adjusted serum concentrations of the four antipsychotics was evaluated by multivariable mixed model analyses.

Mean dose-adjusted serum concentrations of perphenazine (564 samples) were 3.9-fold and 1.6-fold higher in CYP2D6 PMs and IMs, respectively, compared with NMs (P < .001 and P < .01). For zuclopenthixol (658 samples), mean dose-adjusted serum concentrations were about 1.5-fold and 1.3-fold higher in CYP2D6 PMs and IMs, respectively, compared with NMs (P < .01 and P < .001). CYP2D6 was of minor or no importance to haloperidol (320 samples) and flupentixol (115 samples). In our data material, the genotype CYP2D6 *1/*41 appears to have a similar impact on dose-adjusted serum concentrations of perphenazine as *1/null (null = variant allele encoding no enzyme function).

This study shows that CYP2D6 is important for the metabolism of perphenazine and zuclopenthixol, but not for haloperidol and flupentixol. The CYP2D6*41 allele appears to have a reduced function close to nonfunctional variant alleles.

Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review

Michał Otręba, Leon Kośmider, Anna Rzepecka-StojkoPMID: 32949606 DOI: 10.1016/j.ejphar.2020.173553

Abstract

In 2020 the whole world focused on antivirus drugs towards SARS-CoV-2. Most of the researchers focused on drugs used in other viral infections or malaria. We have not seen such mobilization towards one topic in this century. The whole situation makes clear that progress needs to be made in antiviral drug development. The first step to do it is to characterize the potential antiviral activity of new or already existed drugs on the market. Phenothiazines are antipsychotic agents used previously as antiseptics, anthelminthics, and antimalarials. Up to date, they are tested for a number of other disorders including the broad spectrum of viruses. The goal of this paper was to summarize the current literature on activity toward RNA-viruses of such drugs like chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine. We identified 49 papers, where the use of the phenothiazines for 23 viruses from different families were tested. Chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine possess anti-viral activity towards different types of viruses. These drugs inhibit clathrin-dependent endocytosis, cell-cell fusion, infection, replication of the virus, decrease viral invasion as well as suppress entry into the host cells. Additionally, since the drugs display activity at nontoxic concentrations they have therapeutic potential for some viruses, still, further research on animal and human subjects are needed in this field to verify cell base research.Development of Perphenazine-Loaded Solid Lipid Nanoparticles: Statistical Optimization and Cytotoxicity Studies

Parisa Abbasi Farsani, Reza Mahjub, Mojdeh Mohammadi, Seyed Sajad Oliaei, Mohammad Mehdi MahboobianPMID: 33997026 DOI: 10.1155/2021/6619195

Abstract

Perphenazine (PPZ), as a typical antipsychotic medical substance, has the same effectiveness compared to atypical antipsychotic medications for the treatment of schizophrenia. Despite the lipophilic essence, PPZ encounters limited bioavailability caused by the first-pass metabolism following oral administration. In the present study, PPZ-containing solid lipid nanoparticles (PPZ-SLNs) were prepared and optimized based on different factors, including lipid and surfactant amount, to develop appropriate and safe novel oral dosage forms of PPZ.The solvent emulsification-evaporation method was utilized to form SLNs by using soybean lecithin, glycerol monostearate (GMS), and Tween 80. Statistical optimization was done by the Box-Behnken design method to achieve formulation with optimized particle size, entrapment efficiency, and zeta potential. Also, transmission electron microscopy,

release behavior, differential scanning calorimetry (DSC), and powder X-ray diffractometry (P-XRD) studies and cytotoxicity studies were assessed.

Optimization exhibited the significant effect of various excipients on SLN characteristics. Our finding indicated that the mean particle size, zeta potential, and entrapment efficiency of optimized PPZ-SLN were, respectively, 104 ± 3.92 nm, -28 ± 2.28 mV, and 83% ± 1.29. Drug release of PPZ-SLN was observed to be greater than 90% for 48 h that emphasized a sustained-release pattern. The DSC and P-XRD studies revealed the amorphous state of PPZ-SLN. FTIR spectra showed no incompatibility between the drug and the lipid. Performing cytotoxicity studies indicated no significant cytotoxicity on HT-29 cell culture.

Our study suggests that PPZ-SLNs can make a promising vehicle for a suitable therapy of schizophrenia for the oral drug delivery system.

A Transcriptome-Based Drug Discovery Paradigm for Neurodevelopmental Disorders

Ryan S Dhindsa, Anthony W Zoghbi, Daniel K Krizay, Chirag Vasavda, David B GoldsteinPMID: 33159466 DOI: 10.1002/ana.25950